Benzaldehyde, 3-(heptyloxy)-4-methoxy-
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Overview
Description
Benzaldehyde, 3-(heptyloxy)-4-methoxy-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a heptyloxy group at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene Derivatives: One common method for synthesizing benzaldehyde derivatives involves the oxidation of toluene derivatives.
Hydrolysis of Benzal Chloride: Another method involves the hydrolysis of benzal chloride derivatives.
Industrial Production Methods: Industrial production of benzaldehyde derivatives often involves continuous processes such as vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3-(heptyloxy)-4-methoxy- can undergo oxidation reactions to form benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: HNO3, H2SO4, Cl2, Br2, typically under controlled temperature and pressure conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzaldehyde, 3-(heptyloxy)-4-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity Studies: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
Drug Development: Researchers explore its potential as a lead compound for developing new drugs with therapeutic properties.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of benzaldehyde, 3-(heptyloxy)-4-methoxy-, involves its interaction with various molecular targets, including enzymes and receptors. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways . Additionally, its antioxidant properties may involve scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparison with Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
4-Methoxybenzaldehyde: Benzaldehyde with a methoxy group at the 4-position.
3-Heptyloxybenzaldehyde: Benzaldehyde with a heptyloxy group at the 3-position.
Uniqueness: Benzaldehyde, 3-(heptyloxy)-4-methoxy-, is unique due to the presence of both heptyloxy and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to other benzaldehyde derivatives .
Biological Activity
Benzaldehyde, 3-(heptyloxy)-4-methoxy- is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C14H20O2
- Molecular Weight : 220.31 g/mol
- CAS Number : 119740
The compound features a heptyloxy group and a methoxy group attached to a benzaldehyde backbone, which contributes to its unique biological properties.
Synthesis Methods
Benzaldehyde, 3-(heptyloxy)-4-methoxy- can be synthesized through various methods, including:
- Alkylation of Benzaldehyde : Using heptyl bromide in the presence of a base.
- Methoxylation : The introduction of the methoxy group can be achieved via methylation reactions using dimethyl sulfate or methyl iodide.
Antimicrobial Properties
Benzaldehyde derivatives exhibit notable antimicrobial activity. For instance, studies have shown that benzaldehyde can enhance the efficacy of antibiotics against various bacterial strains. A notable study indicated that the combination of benzaldehyde with norfloxacin reduced the minimum inhibitory concentration (MIC) significantly, demonstrating its potential as an antibiotic modulator against Staphylococcus aureus .
Bacterial Strain | MIC (µg/mL) | With Benzaldehyde (µg/mL) |
---|---|---|
Staphylococcus aureus | 256 | 128 |
Bacillus anthracis | 850 | N/A |
Pantoea conspicua | 1060 | N/A |
Cytotoxic Effects
In addition to its antimicrobial properties, benzaldehyde has demonstrated cytotoxic effects in various studies. It has been shown to induce cell death in Drosophila melanogaster with an LC50 value of 1.60 mg/mL . This suggests that benzaldehyde may possess insecticidal properties, which could be explored for pest control applications.
The biological activity of benzaldehyde is attributed to several mechanisms:
- Membrane Disruption : Benzaldehyde interacts with bacterial membranes, leading to their disintegration and subsequent cell death .
- Antibiotic Modulation : It enhances the permeability of bacterial membranes, allowing for increased uptake of antibiotics .
- Cytotoxicity : The compound's ability to induce apoptosis in certain cell lines suggests a potential role in cancer therapy .
Study on Antibacterial Activity
A study evaluated the antibacterial activity of benzaldehyde against multiple strains of bacteria. The results indicated that benzaldehyde not only exhibits direct antibacterial effects but also enhances the efficacy of conventional antibiotics when used in combination therapies.
Research on Cytotoxic Effects
Research involving cell cultures demonstrated that benzaldehyde derivatives could induce apoptosis in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases, indicating potential for development as an anticancer agent.
Properties
CAS No. |
656810-19-4 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
3-heptoxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-15-11-13(12-16)8-9-14(15)17-2/h8-9,11-12H,3-7,10H2,1-2H3 |
InChI Key |
LTDVYUNYQIIDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
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